molecular formula C8H8BrClN2 B1444257 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine CAS No. 1523812-11-4

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B1444257
CAS No.: 1523812-11-4
M. Wt: 247.52 g/mol
InChI Key: JKWNULKFDXPCMP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine ( 1523812-11-4) is a high-purity chemical building block with a molecular formula of C8H8BrClN2 and a molecular weight of 247.52 g/mol . This trisubstituted pyrimidine compound is characterized by its distinct molecular structure featuring bromo and chloro substituents at the 5 and 4 positions, a cyclopropyl group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring . Pyrimidine derivatives like this one serve as crucial scaffolds in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Recent scientific investigations have identified related 2,4,5-trisubstituted pyrimidine compounds as novel, potent inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, which are promising targets for antimalarial therapy . The presence of multiple halogen atoms makes this compound a versatile intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, enabling researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2/c1-4-6(9)7(10)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNULKFDXPCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2: Introduction of the Cyclopropyl Group

  • Method A: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using cyclopropylboronic acid derivatives with the halogenated pyrimidine intermediate.
  • Method B: Direct cyclopropanation of vinylpyrimidine intermediates using diazomethane derivatives or Simmons-Smith type cyclopropanation reagents.

The cyclopropyl group is introduced selectively at the 2-position, replacing one chlorine atom if necessary.

Step 3: Purification and Characterization

  • The final product is purified by recrystallization (e.g., from methanol) or chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm the substitution pattern.

Representative Preparation Route (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 Bromine or NBS, aqueous H₂SO₄, POCl₃ Bromination and chlorination of pyrimidine 70-85 Multi-step, regioselective halogenation
2 Cyclopropylboronic acid, Pd catalyst, base, solvent Suzuki-Miyaura coupling to install cyclopropyl 60-75 Requires inert atmosphere (N₂)
3 Recrystallization from methanol Purification - Yields high purity product

Data adapted and integrated from ChemicalBook and ACS publications

Key Research Findings

  • Selective Halogenation: The use of POCl₃ and controlled bromination conditions allows selective substitution at desired positions on the pyrimidine ring without over-halogenation.
  • Cyclopropyl Introduction: Transition-metal catalysis (Pd-based) facilitates the coupling of cyclopropyl groups with halogenated pyrimidines under mild conditions, preserving sensitive functional groups.
  • Reaction Optimization: Nitrogen atmosphere and temperature control (70–90 °C) are critical to maximize yield and minimize side reactions during coupling steps.
  • Purification: Recrystallization from methanol effectively removes impurities and yields a product with >95% purity, confirmed by NMR and mass spectrometry.

Comparative Table of Preparation Methods

Preparation Aspect Halogenation Method Cyclopropylation Method Purification Method
Reagents Bromine, POCl₃, NBS Cyclopropylboronic acid, Pd catalyst Recrystallization, chromatography
Reaction Conditions Aqueous acidic media, reflux, 5-6 hours Inert atmosphere, 70-90 °C, 4-8 hours Room temperature, methanol solvent
Yield Range 70-85% 60-75% High purity (>95%)
Selectivity High regioselectivity for 5-bromo and 4-chloro High regioselectivity for 2-cyclopropyl Effective impurity removal
Challenges Controlling over-halogenation Avoiding cyclopropyl ring opening Achieving crystallinity

Summary and Expert Notes

  • The preparation of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine involves a multi-step synthesis starting from methylated pyrimidine precursors.
  • Selective bromination and chlorination are achieved using established halogenation reagents under controlled acidic and thermal conditions.
  • The cyclopropyl group is introduced via palladium-catalyzed cross-coupling, which offers high selectivity and good yields.
  • Purification by recrystallization ensures the final product meets the purity standards required for research or industrial application.
  • Reaction parameters such as temperature, atmosphere, and reagent stoichiometry are critical to optimize to avoid side reactions and maximize yield.
  • The described methods are supported by peer-reviewed literature and patent disclosures, ensuring reliability and reproducibility in professional settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like potassium permanganate or reduction reactions using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form various substituted pyrimidines.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Corresponding pyrimidine N-oxides.

    Reduction Products: Dehalogenated pyrimidines.

    Coupling Products: Biaryl pyrimidines.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer research, it may interfere with DNA replication or repair mechanisms, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name CAS Number Substituents (Positions) Similarity Score Key Applications/Properties
This compound 633328-95-7 5-Br, 4-Cl, 2-cyclopropyl, 6-Me Reference Potential agrochemical intermediate
5-Bromo-2-chloro-4-cyclopropylpyrimidine 32779-36-5 5-Br, 2-Cl, 4-cyclopropyl 0.85 Intermediate in heterocyclic synthesis
5-Bromo-2-chloro-4,6-dimethylpyrimidine 4786-72-5 5-Br, 2-Cl, 4-Me, 6-Me 0.81 Pharmaceutical precursor
5-Bromo-4-methoxy-6-methylpyrimidine 4319-87-3 5-Br, 4-OCH₃, 6-Me 0.75 Solubility in polar solvents
4-Chloro-6-methoxypyrimidin-2-amine 5734-64-5 4-Cl, 6-OCH₃, 2-NH₂ 0.66 Bioactive scaffold for drug design

Key Observations :

  • Substituent Position : The target compound’s 4-Cl and 2-cyclopropyl groups distinguish it from analogs like 5-Bromo-2-chloro-4-cyclopropylpyrimidine (2-Cl instead of 4-Cl). Chlorine at position 4 may enhance electrophilicity, influencing reactivity in cross-coupling reactions .
  • Halogenation : Bromine at position 5 is conserved in many analogs, suggesting its role in stabilizing the aromatic ring or participating in halogen bonding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity)
This compound ~265.5* Not reported Likely low (non-polar groups)
5-Bromo-2-chloropyrimidin-4-amine 222.46 187–188 Moderate (polar NH₂ group)
5-Bromo-4,6-dimethoxypyrimidine 247.07 Not reported High (methoxy groups)

*Calculated based on atomic composition.

Key Observations :

  • The target compound’s low predicted solubility aligns with its non-polar substituents (cyclopropyl, methyl), contrasting with methoxy-substituted analogs that exhibit higher polarity .
  • Melting points for halogenated pyrimidines often exceed 150°C due to strong intermolecular forces, as seen in 5-Bromo-2-chloropyrimidin-4-amine (187–188°C) .

Biological Activity

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrClN2C_8H_8BrClN_2, with a molecular weight of approximately 227.52 g/mol. The compound features a six-membered ring containing two nitrogen atoms and various substituents that contribute to its unique chemical properties.

Substituent Position Effect
Bromine5Enhances reactivity and binding affinity
Chlorine4Modifies electronic properties
Cyclopropyl2Influences steric effects and biological interactions
Methyl6Contributes to hydrophobic interactions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Antimicrobial Activity : It has been reported that derivatives of this compound can inhibit bacterial enzymes, leading to cell death. This mechanism is similar to other pyrimidine derivatives known for their antimicrobial properties.
  • Anticancer Properties : Research indicates that the compound may interfere with DNA replication or repair mechanisms, thereby inducing apoptosis in cancer cells. Its structural similarity to other active pyrimidines suggests potential efficacy against various cancer types, including lymphomas and leukemia .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : In vitro studies have shown that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values were reported as follows:
    • Bacillus subtilis : MIC = 4.69 µM
    • Staphylococcus aureus : MIC = 5.64 µM
    • Escherichia coli : MIC = 8.33 µM .
  • Anti-inflammatory Effects : Some derivatives have demonstrated potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests a potential therapeutic application in treating inflammatory conditions .
  • Anticancer Activity : The compound has been explored for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC50 ranging from 3.05 to 25.0 µM across different cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of pyrimidine derivatives were assessed using carrageenan-induced paw edema models in rats. The study found that compounds similar to this compound significantly reduced inflammation markers compared to controls, suggesting a viable pathway for developing new anti-inflammatory medications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine
Reactant of Route 2
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5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.